molecular formula C8H6F3N5O B12592163 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline CAS No. 648917-61-7

4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline

Cat. No.: B12592163
CAS No.: 648917-61-7
M. Wt: 245.16 g/mol
InChI Key: XZWVYSKSBOTVDN-UHFFFAOYSA-N
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Description

4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline: is an organic compound that features both a tetrazole ring and a trifluoromethoxy group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline typically involves the introduction of the tetrazole ring onto an aniline derivative. One common method includes the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process would include steps such as nitration, reduction, and cycloaddition reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the aniline or further reduce the tetrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to aniline or reduced tetrazole derivatives.

    Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry: In chemistry, 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline in biological systems involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-(2H-tetrazol-5-yl)benzeneboronic acid pinacol ester
  • Di(1H-tetrazol-5-yl)methanone oxime
  • 5,5′-(hydrazonomethylene)bis(1H-tetrazole)

Uniqueness: 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is unique due to the presence of both the tetrazole ring and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity compared to other tetrazole derivatives.

Properties

CAS No.

648917-61-7

Molecular Formula

C8H6F3N5O

Molecular Weight

245.16 g/mol

IUPAC Name

4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H6F3N5O/c9-8(10,11)17-6-3-4(1-2-5(6)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16)

InChI Key

XZWVYSKSBOTVDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)OC(F)(F)F)N

Origin of Product

United States

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